Aliarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

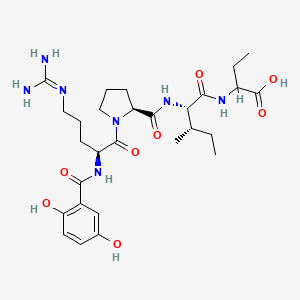

Alizarin, also known as Aliarin, is a redish-orange anthraquinone dye with the formula C14H8O4 . It can be extracted from the roots of plants of the madder genus or be obtained synthetically . Historically, it has been used for dyeing textiles .

Synthesis Analysis

Alizarin has been synthesized using different methods. For instance, Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . Another study reported the synthesis of a series of C-3-aminomethyl derivatives based on alizarin using the Mannich reaction .

Molecular Structure Analysis

The molecular structure of alizarin was elucidated by Graebe and Liebermann in 1867 . It is one of the most stable natural pigments .

Chemical Reactions Analysis

Alizarin has been found to react with various substances. For example, it has been used as an organic chelator for Al3+ ion to form ARS–Al (III) complex . Another study reported the interaction between indium and alizarin red S dye at different pH levels .

Physical And Chemical Properties Analysis

Alizarin is soluble in aromatic solvents, acetone, hot methanol, and ether. It is partially soluble in ethanol and water . It does not fluoresce in ultraviolet light and turns blue-purple in dilute alkaline solutions .

Applications De Recherche Scientifique

Anti-Tumor Drug

Alizarin has been characterized as an anti-tumor drug due to its antioxidant or antigenotoxic activities . It has been used in studies exploring its activity in the AHR-CYP1A1 pathway and analyzing the transcriptional changes affected by alizarin using human hepatoma cell line HepG2-based assays .

Enhancing CYP1A1 Enzyme Activity

Alizarin has been found to enhance CYP1A1 enzyme activity. It significantly upregulated the expression of CYP1A1 and increased the ethoxyresorufin-O-deethylase activity .

Agonist of AHR Receptor

Alizarin acts as an agonist of the AHR receptor. It exhibits agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay .

Potential Carcinogen

Despite its anti-tumor properties, alizarin may act as a potential carcinogen. It significantly enriches several items related to cancer in both DO and KEGG analysis .

Layer-by-Layer Assembly

Alizarin Red S (ARS), an electroactive anthraquinone dye, is employed to construct Layer-by-Layer (LbL) (BPEI/ARS)n films with branched poly(ethylene imine) (BPEI) as the complementary polymer . This has applications in the field of material science and engineering.

Electrochemical Studies

Alizarin Red S-based thin films have been used in electrochemical studies. The manner of dye-incorporation has a great effect on the electrochemical properties of the resultant films .

Safety and Hazards

Alizarin may cause an allergic skin reaction and serious eye damage. It is also very toxic to aquatic life with long-lasting effects .

Relevant Papers

Several papers have been published on alizarin. For instance, one study investigated the abundance of ARGs and impacts on the microbial community in water . Another paper discussed the potential of 5,4’-dihydroxy-7,8-dimethoxyflavanone and aliarin as partial PPAR γ agonists .

Mécanisme D'action

Target of Action

Aliarin, also known as Alizarin, primarily targets the AHR-CYP1A1 pathway . The AHR (Aryl Hydrocarbon Receptor) is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 (Cytochrome P450 1A1) is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

Aliarin exhibits agonistic activity towards the AHR receptor . It significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . This interaction with its targets leads to the activation of the AHR-CYP1A1 signaling pathway .

Biochemical Pathways

The activation of the AHR-CYP1A1 signaling pathway is the primary biochemical pathway affected by Aliarin . This pathway is crucial for the metabolism of various endogenous compounds and xenobiotics . The downstream effects of this pathway activation are still under investigation.

Pharmacokinetics

It’s known that aliarin is a red coloring mordant dye, originally extracted from the roots of madder plants . It has been used in textile and electronics industries and applied to determine the calcium deposits in cell cultures . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Aliarin’s action primarily involve the upregulation of CYP1A1 expression and the increase in ethoxyresorufin-O-deethylase activity . This leads to the activation of the AHR-CYP1A1 signaling pathway . It’s important to note that aliarin may act as a potential carcinogen, as it significantly enriches several items related to cancer in both do and kegg analysis .

Action Environment

It’s known that aliarin has been used in various industries, suggesting that it may be stable under a variety of conditions

Propriétés

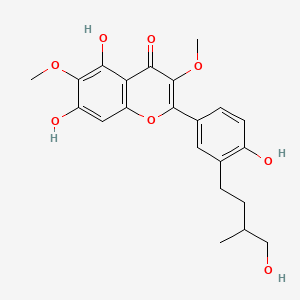

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-11(10-23)4-5-12-8-13(6-7-14(12)24)20-22(29-3)19(27)17-16(30-20)9-15(25)21(28-2)18(17)26/h6-9,11,23-26H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVYYPSDJMDDBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aliarin | |

Q & A

Q1: What is aliarin and what is its known biological activity?

A1: Aliarin is a flavonoid compound found in Dodonaea viscosa. [, ] It has been identified as a potential partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). [] PPARγ agonists are known for their role in improving adipose tissue function and are widely used in diabetes mellitus therapy.

Q2: How does aliarin interact with PPARγ and what are the downstream effects?

A2: While the exact mechanism of interaction between aliarin and PPARγ requires further investigation, it is known that partial agonists can bind to and activate the receptor, albeit with lower efficacy compared to full agonists. [] This interaction can lead to downstream effects such as adipogenesis, the process of generating mature fat cells from precursor cells. In studies using 3T3-L1 cells, aliarin treatment induced adipogenesis, increased adiponectin mRNA levels (a marker of improved insulin sensitivity), and enhanced insulin sensitivity. []

Q3: Besides its potential antidiabetic effects, does aliarin exhibit other biological activities?

A3: Yes, studies have shown that the ethanolic extract of Dodonaea viscosa, which contains aliarin, exhibits significant anti-inflammatory activity. [] In a rat model of granulomatous tissue formation, the extract showed comparable efficacy to the standard anti-inflammatory drug nimesulide. [] Although the specific contribution of aliarin to this effect was not isolated in this study, it suggests potential broader therapeutic applications for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.